(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
Description
The compound "(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone" is a benzothiazole-piperazine hybrid featuring a difluorinated benzo[d]thiazole core, a piperazine linker, and a 2-phenoxyphenyl methanone group. The 4,6-difluoro substitution on the benzothiazole ring likely enhances metabolic stability and binding affinity through electronic and steric effects, while the 2-phenoxyphenyl group may contribute to lipophilicity and target engagement .
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2S/c25-16-14-19(26)22-21(15-16)32-24(27-22)29-12-10-28(11-13-29)23(30)18-8-4-5-9-20(18)31-17-6-2-1-3-7-17/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLIMOYRCGGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multiple steps, starting with the preparation of substituted 2-amino benzothiazoles. These intermediates are then coupled with N-phenyl anthranilic acid to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides. The final step involves treating these intermediates with 1-(2-chloroethyl) piperidine hydrochloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-Methanone Derivatives with Thiazole/Imidazothiazole Cores
Structurally analogous compounds include imidazo[2,1-b]thiazole-sulfonyl piperazine methanones (e.g., compounds 9ea–ee in ) and benzothiazole-triazolyl piperazine derivatives (e.g., compounds 5i–l in ). Key comparisons include:
The imidazothiazole analogs exhibit higher melting points (>250°C in 9eb–ee ) due to sulfonyl group rigidity, whereas the main compound’s difluorobenzo[d]thiazole may confer enhanced solubility . Anticancer derivatives like 5i (EI-MS: 593.17) demonstrate the impact of triazolyl-thioether groups on bioactivity .
Fluorinated Aromatic Substituents
Fluorination patterns critically influence physicochemical properties. For example:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (4) and its fluorophenyl analog (5) () exhibit isostructural triclinic packing (P̄1 symmetry), with fluorophenyl groups adopting perpendicular orientations to the planar core . This contrasts with the main compound’s 4,6-difluorobenzo[d]thiazole, which likely enforces coplanarity for π-π stacking.
- Triazole derivatives in (e.g., 2-(4-(2,4-difluorophenyl)-...ethanone) show that difluorophenyl groups enhance metabolic stability compared to non-fluorinated analogs .
Sulfonyl and Urea Functional Groups
Sulfonyl-piperazine derivatives (e.g., 7a–x in ) and urea-linked compounds (e.g., 11a–o in ) highlight the role of polar groups:
The main compound lacks these groups but incorporates a phenoxy group, balancing lipophilicity and passive diffusion .
Crystallographic and Conformational Analysis
The isostructural compounds in demonstrate that fluorophenyl groups induce conformational heterogeneity, with one fluorophenyl moiety deviating from planarity . This contrasts with the main compound’s rigid benzo[d]thiazole core, which may enforce a planar conformation optimized for target binding.
Biological Activity
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. It features a piperazine ring linked to a benzothiazole moiety and a phenoxyphenyl group, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F2N3O2S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1171574-06-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine and thiazole have been shown to possess effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
The proposed mechanism for the antimicrobial activity of compounds like this compound involves:
- Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups can enhance the generation of ROS, leading to oxidative stress in microbial cells.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1.25 µg/mL to 10 µg/mL against various bacterial strains . This suggests a strong potential for development as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 5.0 Escherichia coli 10.0 Methicillin-resistant Staphylococcus aureus (MRSA) 1.25 - In Vivo Studies : In vivo studies indicated that related compounds could significantly reduce bacterial load in infected animal models, showcasing their potential therapeutic applications .
Q & A
Q. What are the key considerations for synthesizing (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone, and what methodologies are commonly employed?
Answer: Synthesis involves multi-step organic reactions, typically starting with halogenated benzo[d]thiazole precursors and piperazine intermediates. Key steps include:
- Coupling Reactions : Use of carbodiimides (e.g., EDC/HOBt) to form amide bonds between the benzo[d]thiazole and piperazine moieties .
- Fluorination : Controlled fluorination at the 4,6-positions of the benzothiazole ring using agents like DAST (diethylaminosulfur trifluoride) to ensure regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to prevent hydrolysis of intermediates .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. Critical Parameters :
- Temperature control (±2°C) during exothermic steps (e.g., fluorination).
- Stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?
Answer:
Q. Data Interpretation Tips :
Q. What preliminary biological screening approaches are recommended to assess the pharmacological potential of this benzothiazole-piperazine hybrid?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase targets) at 10 μM concentration .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or histamine receptors) to evaluate affinity (Kᵢ < 100 nM suggests strong binding) .
Q. Key Metrics :
- Selectivity ratios (target vs. off-target receptors) >10:1 indicate therapeutic potential.
- Parallel screening against known drugs (e.g., clozapine for neurological targets) for benchmarking .
Advanced Research Questions
Q. How can researchers optimize coupling reactions between benzo[d]thiazole precursors and piperazine intermediates to improve yield and purity?
Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings, optimizing ligand-to-metal ratios (1:2) .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs conventional) while maintaining yields >85% .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted halides .
Q. Case Study :
Q. What computational strategies are effective in predicting the binding affinity of this compound to neurological targets, given its structural complexity?
Answer:
- Molecular Docking : Use AutoDock Vina with cryo-EM structures (e.g., 5-HT₃ receptor, PDB: 6NP0) to model interactions. Focus on:
- Fluorine’s electrostatic contributions to binding pockets.
- Pi-pi stacking between phenoxyphenyl and receptor aromatics .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
Q. Validation :
- Compare computational Kᵢ values with experimental data from SPR (surface plasmon resonance) .
Q. How should contradictory results between in vitro potency and in vivo efficacy be analyzed for this compound class?
Answer:
- Pharmacokinetic Profiling :
- Species-Specific Differences : Compare rodent vs. human CYP450 isoforms using recombinantly expressed enzymes .
Q. Case Study :
- A fluorinated analog showed IC₅₀ = 50 nM in vitro but failed in murine models due to poor BBB penetration. LC-MS quantification of brain homogenates confirmed <1% bioavailability .
Q. What analytical approaches resolve inconsistencies in NMR spectra arising from rotational isomerism in the methanone linker?
Answer:
Q. Example :
Q. What methodologies enable precise determination of metabolic stability differences between fluorinated and non-fluorinated analogs in hepatic microsome assays?
Answer:
- LC-MS/MS Quantification :
- Incubate analogs (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH.
- Monitor parent compound depletion over 60 mins (sampling every 10 mins) .
- Metabolite Identification : Use MSE data-independent acquisition (Waters Vion IMS QTof) to detect hydroxylated or defluorinated products .
Q. Key Finding :
- Fluorinated analogs exhibit 3-fold longer t₁/₂ than non-fluorinated versions due to resistance to CYP3A4-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
